8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14ClNO4 and a molecular weight of 343.77 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic conditions to form the quinoline core
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives .
Scientific Research Applications
8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways depend on the context of its application, such as inhibiting enzyme activity in a biological assay or acting as a catalyst in a chemical reaction .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-4-carboxylic acid: A derivative lacking the chloro and methoxy groups.
Uniqueness: 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methoxy groups can enhance its reactivity and potential as a therapeutic agent .
Properties
IUPAC Name |
8-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-15-7-6-10(8-16(15)24-2)14-9-12(18(21)22)11-4-3-5-13(19)17(11)20-14/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCBEZZOEOXKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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